![molecular formula C18H20N2O3 B14249995 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol CAS No. 334709-94-3](/img/structure/B14249995.png)
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. It features a diethylamino group, a nitrophenyl group, and an ethenyl linkage, making it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine, 4-nitrobenzaldehyde, and phenol.
Condensation Reaction: The diethylamine reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate Schiff base.
Phenol Addition: The intermediate Schiff base undergoes a condensation reaction with phenol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amino groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the phenol and amino groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated or other substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- 5-(Dimethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- 5-(Diethylamino)-2-[2-(3-nitrophenyl)ethenyl]phenol
Uniqueness
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
334709-94-3 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-(diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20N2O3/c1-3-19(4-2)17-12-9-15(18(21)13-17)8-5-14-6-10-16(11-7-14)20(22)23/h5-13,21H,3-4H2,1-2H3 |
Clé InChI |
XIQYYFCCADGRIY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


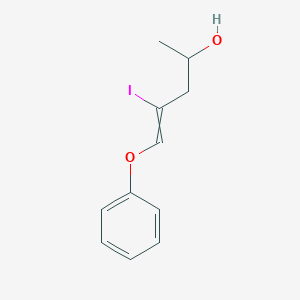
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
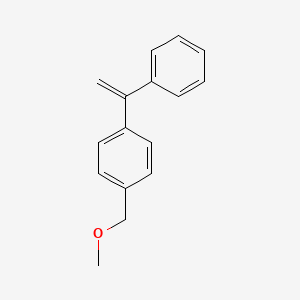
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
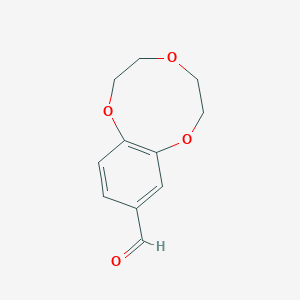
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
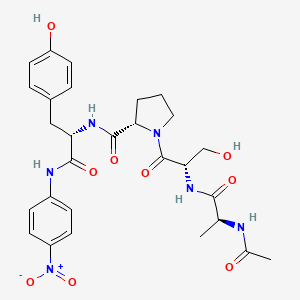
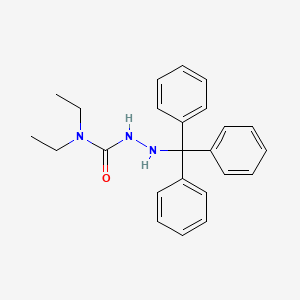
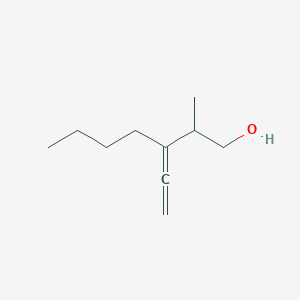
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
